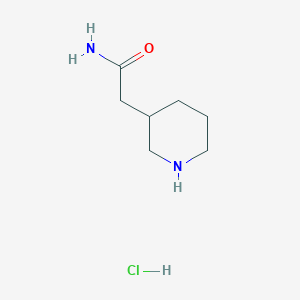

2-(Piperidin-3-yl)acetamide hydrochloride

説明

特性

IUPAC Name |

2-piperidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTWCDRWUKLERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-37-9 | |

| Record name | 3-Piperidineacetamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride or acetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 2-(Piperidin-3-yl)acetamide hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

2-(Piperidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted amides .

科学的研究の応用

Medicinal Chemistry Applications

2-(Piperidin-3-yl)acetamide hydrochloride is primarily recognized for its role as a pharmacological agent. It serves as a building block in the synthesis of various bioactive compounds, particularly in the development of drugs targeting neurological disorders and pain management.

1.1. Neurological Disorders

Research indicates that derivatives of piperidine compounds, including 2-(Piperidin-3-yl)acetamide hydrochloride, exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds act as inhibitors for enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission and potentially improving cognitive function .

1.2. Pain Management

The compound has been investigated for its analgesic properties. Studies have shown that piperidine derivatives can inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain signaling pathways. This inhibition may lead to reduced inflammatory pain responses, making it a candidate for developing new analgesics .

Synthesis of Bioactive Compounds

The versatility of 2-(Piperidin-3-yl)acetamide hydrochloride extends to its use as an intermediate in synthesizing complex organic molecules.

2.1. Synthesis Techniques

The compound can be synthesized through various methods, including:

- Amidation Reactions : Combining piperidine derivatives with acetic acid derivatives under specific conditions to yield amides.

- Functionalization : Modifying the piperidine ring to introduce different functional groups that enhance biological activity or improve solubility.

A notable example is the synthesis of tankyrase inhibitors, where 2-(Piperidin-3-yl)acetamide derivatives were successfully employed to create potent inhibitors for cancer treatment .

3.1. Chiral Separations

2-(Piperidin-3-yl)acetamide hydrochloride has been optimized for use in chiral separations via High-Performance Liquid Chromatography (HPLC). Its structural features allow it to effectively resolve enantiomers of various pharmaceuticals, which is crucial in drug development and regulatory compliance .

4.1. Case Study on Pain Management

A study published in Pharmaceuticals demonstrated that a series of piperidine derivatives showed significant anti-inflammatory effects in preclinical models. The lead compound exhibited a dose-dependent reduction in pain behaviors, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy .

4.2. Synthesis of Tankyrase Inhibitors

Research indicated that 2-(Piperidin-3-yl)acetamide derivatives were synthesized and evaluated for their ability to inhibit tankyrases, enzymes involved in cancer cell proliferation. The study highlighted the effectiveness of these compounds in reducing tumor growth in xenograft models .

作用機序

The mechanism of action of 2-(Piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes or as an agonist or antagonist of certain receptors .

類似化合物との比較

Structural Analogues and Modifications

Key analogues include:

Structural Insights :

- Positional Isomerism : Substitution at the 3- vs. 4-position of the piperidine ring (e.g., 3-yl vs. 4-yl) alters steric and electronic properties, affecting target binding. For example, 4-yl derivatives in showed inhibitory activity against soluble epoxide hydrolase (sEH), a target for anti-inflammatory drugs .

- Substituent Effects: Adding sulfonyl (e.g., isopropylsulfonyl) or dimethylamino groups modifies lipophilicity and hydrogen-bonding capacity. Fluorinated analogues (e.g., in ) may enhance metabolic stability .

Pharmacological Activity

Physicochemical Properties

Key Observations :

- The hydrochloride salt enhances water solubility compared to free bases.

生物活性

2-(Piperidin-3-yl)acetamide hydrochloride is a compound with notable biological activity, primarily due to its structural characteristics that resemble neurotransmitters. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

2-(Piperidin-3-yl)acetamide hydrochloride is a piperidine derivative that exhibits a range of biological effects. Its molecular structure allows for interactions with various biological targets, contributing to its diverse pharmacological profile.

1. Anticancer Activity

Research indicates that compounds derived from piperidine structures, including 2-(Piperidin-3-yl)acetamide hydrochloride, show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related piperidone compounds induce apoptosis in leukemia and lymphoma cells through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound Name | Cell Line Tested | CC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Piperidone 2608 | CEM (Leukemia) | 0.1 | Induces apoptosis via ROS accumulation |

| Piperidone 2610 | COLO 205 (Colon Cancer) | 0.5 | Mitochondrial depolarization |

| 2-(Piperidin-3-yl)acetamide HCl | Various cancer lines | TBD | TBD |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation, has been linked to piperidine derivatives. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Table 2: Inhibition of Soluble Epoxide Hydrolase

| Compound Name | IC50 (µM) | Effect on Inflammation |

|---|---|---|

| 2-(Piperidin-3-yl)acetamide HCl | TBD | Reduces nitric oxide production |

3. Neuropharmacological Effects

Due to its structural similarity to neurotransmitters, 2-(Piperidin-3-yl)acetamide hydrochloride may exert effects on the central nervous system. It has been noted for potential interactions with serotonin receptors, which are critical in the modulation of mood and cognition . This suggests a possible role in treating neuropsychiatric disorders.

The mechanisms through which 2-(Piperidin-3-yl)acetamide hydrochloride exerts its biological effects include:

- Induction of Apoptosis : The compound activates pathways leading to programmed cell death in cancer cells.

- Reactive Oxygen Species Generation : Increased ROS levels contribute to cellular stress and apoptosis.

- Inhibition of Enzymatic Activity : By inhibiting enzymes like sEH, the compound can modulate inflammatory responses.

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that piperidine derivatives induced significant cell death in breast and colon cancer cell lines, showcasing their potential as anticancer agents .

- Neuroprotection : Research into related compounds indicated protective effects against neurodegeneration by modulating neurotransmitter levels and receptor activity .

Q & A

Basic Research Questions

Q. What safety protocols and storage conditions are critical for handling 2-(Piperidin-3-yl)acetamide hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (e.g., P95 filters), chemical-resistant gloves (nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Storage : Store in airtight containers at 2–8°C in dry, ventilated areas to avoid moisture absorption and degradation. Avoid incompatible materials (e.g., strong oxidizers) .

- Spill Management : Use inert absorbents (e.g., sand) for containment. Avoid water jets to prevent aerosolization. Decontaminate with ethanol or isopropanol .

Q. How can researchers synthesize 2-(Piperidin-3-yl)acetamide hydrochloride, and what key reaction conditions are involved?

- Methodological Answer :

- Synthetic Route : Typically involves coupling piperidine-3-carboxylic acid derivatives with acetamide groups via amide bond formation. For example, use carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous dimethylformamide (DMF) under nitrogen .

- Optimization : Control reaction temperature (e.g., 0–5°C during activation, room temperature for coupling). Monitor pH to prevent racemization. Purify via recrystallization or column chromatography (e.g., silica gel, methanol/chloroform eluent) .

Q. What analytical techniques are recommended for characterizing 2-(Piperidin-3-yl)acetamide hydrochloride purity and structure?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity (>98%) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm backbone structure (e.g., piperidine ring protons at δ 1.5–3.0 ppm, amide NH at δ 7.8–8.2 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion verification (expected [M+H]⁺ ~187.2 g/mol) .

Advanced Research Questions

Q. How can computational methods streamline the design and optimization of 2-(Piperidin-3-yl)acetamide hydrochloride synthesis?

- Methodological Answer :

- Reaction Path Prediction : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for amide bond formation .

- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, and temperatures. For example, Bayesian optimization for yield maximization .

- Feedback Loops : Integrate experimental data (e.g., failed conditions) into computational workflows to refine predictions iteratively .

Q. What strategies resolve contradictions in reported biological activity data for 2-(Piperidin-3-yl)acetamide hydrochloride?

- Methodological Answer :

- Standardized Assays : Use cell-based assays (e.g., HEK293 for receptor binding) with controlled pH, temperature, and solvent concentrations to minimize variability .

- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for enzymatic activity .

- Meta-Analysis : Apply statistical tools (e.g., funnel plots) to identify outliers or publication bias across studies .

Q. How can researchers investigate the structure-activity relationship (SAR) of 2-(Piperidin-3-yl)acetamide hydrochloride derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents at the piperidine N-atom or acetamide methyl group. Test for changes in solubility and target binding .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs). Prioritize derivatives with improved binding scores .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using Schrödinger’s Phase module .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。